

Application Notes and Protocols: 4-Butylanisole as a Fragrance Component in Cosmetics

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Compound of Interest

Compound Name: Benzene, 1-butyl-4-methoxy-

Cat. No.: B097505

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For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive evaluation of 4-butylanisole for use as a fragrance ingredient in cosmetic formulations, focusing on safety assessment, particularly skin sensitization potential.

Introduction

4-Butylanisole (also known as 4-tert-butylanisole or p-tert-butylanisole) is an aromatic compound utilized in the fragrance industry for its distinct scent profile.[1][2] As with all cosmetic ingredients, a thorough safety and toxicological assessment is imperative to ensure consumer safety. A critical endpoint for fragrance ingredients is their potential to cause skin sensitization, leading to allergic contact dermatitis.[3][4]

These application notes provide a summary of the known properties of 4-butylanisole and detail the standardized in chemico and in vitro protocols required to evaluate its skin sensitization potential and cytotoxicity. The methodologies are based on internationally recognized OECD guidelines, which are fundamental for regulatory submissions and robust safety assessments in the absence of animal testing.[5][6]

Physicochemical Properties of 4-Butylanisole

A summary of the key physicochemical properties of 4-butylanisole is presented in Table 1. This information is crucial for designing and interpreting toxicological assays.

Property	Value	Reference
CAS Number	5396-38-3	[7][8]
Molecular Formula	C ₁₁ H ₁₆ O	[9]
Molecular Weight	164.24 g/mol	[7][9]
Appearance	Clear colorless to slightly yellow liquid	[1]
Density	0.938 g/mL at 25 °C	[7][8]
Boiling Point	80 °C at 1.5 mm Hg	[10]
Melting Point	18 °C	[10]
Refractive Index	n ₂₀ /D 1.503	[7][8]

Safety and Toxicological Profile

Skin Sensitization Hazard

Safety Data Sheets (SDS) for products containing 4-tert-butylanisole classify it as a Skin Sensitizer (Category 1) with the hazard statement H317: "May cause an allergic skin reaction". [5] This classification indicates that the substance is recognized as having the potential to elicit skin sensitization in humans. However, publicly available quantitative data from validated non-animal test methods to further characterize this potential are limited.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data for 4-butylanisole from the standard in chemico and in vitro assays for skin sensitization and cytotoxicity. The following tables are provided as templates for researchers to populate upon experimental investigation.

Table 2: In Chemico & In Vitro Skin Sensitization Data for 4-Butylanisole (Template)

Assay	Endpoint	Result	Classification	Reference
DPRA	Mean Cys/Lys % Depletion	Data not available	Data not available	
KeratinoSens™	EC1.5 (µM)	Data not available	Data not available	
Imax	Data not available	Data not available		
h-CLAT	EC150 (CD86) (µg/mL)	Data not available	Data not available	
EC200 (CD54) (µg/mL)	Data not available	Data not available		
CV75 (µg/mL)	Data not available	Data not available		

Table 3: In Vitro Cytotoxicity Data for 4-Butylanisole (Template)

Cell Line	Assay	Endpoint	Result	Reference
HaCaT (Keratinocytes)	MTT	IC50 (µM)	Data not available	
THP-1 (Monocytes)	Propidium Iodide	CV75 (µg/mL)	Data not available	

Experimental Protocols

The following protocols are detailed methodologies for key experiments to determine the skin sensitization potential and cytotoxicity of 4-butylanisole. These protocols are aligned with OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay evaluates the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding to skin proteins, which is the

molecular initiating event in skin sensitization.[11]

Objective: To determine the peptide depletion potential of 4-butylanisole.

Materials:

- 4-Butylanisole
- Acetonitrile (ACN)
- Cysteine-containing peptide (Ac-RFAACAA-COOH)
- Lysine-containing peptide (Ac-RFAAKAA-COOH)
- Phosphate buffer (pH 7.5)
- Ammonium acetate buffer (pH 10.2)
- HPLC system with UV detector

Procedure:

- Preparation of Solutions:
 - Prepare a 100 mM solution of 4-butylanisole in acetonitrile.
 - Prepare a 0.667 mM solution of the cysteine peptide in phosphate buffer.
 - Prepare a 0.667 mM solution of the lysine peptide in ammonium acetate buffer.
- Incubation:
 - For the cysteine peptide, mix the peptide solution, acetonitrile, and 4-butylanisole solution to achieve a final peptide concentration of 0.5 mM and a 4-butylanisole-to-peptide molar ratio of 1:10.
 - For the lysine peptide, mix the peptide solution and 4-butylanisole solution to achieve a final peptide concentration of 0.5 mM and a 4-butylanisole-to-peptide molar ratio of 1:50.

- Prepare reference controls containing the peptide and solvent (acetonitrile) without the test chemical.
- Incubate all samples in the dark at 25°C for 24 hours.
- HPLC Analysis:
 - Analyze the samples using a reverse-phase HPLC system with UV detection at 220 nm.
 - Quantify the peak area of the remaining cysteine and lysine peptides in both the 4-butylanisole-treated samples and the reference controls.
- Data Analysis:
 - Calculate the percent peptide depletion for both cysteine and lysine using the following formula: Percent Depletion = $[1 - (\text{Peak Area of Test Sample} / \text{Peak Area of Reference Control})] * 100$
 - Calculate the mean percent depletion from triplicate measurements.
 - Classify the reactivity based on the mean cysteine and lysine depletion according to the OECD TG 442C prediction model.[\[12\]](#)

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a transgenic human keratinocyte cell line (HaCaT) to assess the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.[\[13\]](#)

Objective: To determine if 4-butylanisole induces the Keap1-Nrf2-ARE pathway in keratinocytes.

Materials:

- KeratinoSens™ cell line
- DMEM culture medium with supplements
- 4-Butylanisole

- Dimethyl sulfoxide (DMSO)
- Cinnamic aldehyde (positive control)
- Luciferase assay substrate
- MTT reagent (for cytotoxicity assessment)
- 96-well cell culture plates
- Luminometer and spectrophotometer

Procedure:

- Cell Culture:
 - Culture KeratinoSens™ cells in DMEM supplemented with 10% FBS and geneticin.
 - Seed 10,000 cells per well in 96-well plates and incubate for 24 hours.
- Test Chemical Exposure:
 - Prepare a stock solution of 4-butylanisole in DMSO.
 - Perform serial dilutions in culture medium to obtain 12 final test concentrations (e.g., from 0.98 to 2000 μ M). The final DMSO concentration should be 1%.
 - Prepare wells with solvent control (1% DMSO) and positive control (cinnamic aldehyde at various concentrations).
 - Replace the cell culture medium with the prepared test solutions and incubate for 48 hours. Prepare parallel plates for cytotoxicity assessment.
- Luciferase Activity Measurement:
 - After incubation, wash the cells and lyse them.
 - Measure the luminescence in each well after adding the luciferase substrate using a luminometer.

- Cytotoxicity Assessment (MTT Assay):
 - In the parallel plates, incubate the cells with MTT solution.
 - Solubilize the formazan crystals and measure the absorbance at 570 nm.
- Data Analysis:
 - Calculate the fold induction of luciferase activity relative to the solvent control.
 - Calculate cell viability relative to the solvent control.
 - A positive result is recorded if:
 - The luciferase induction is ≥ 1.5 -fold.
 - The EC1.5 value (concentration at which induction reaches 1.5-fold) is $< 1000 \mu\text{M}$.
 - Cell viability is $> 70\%$ at the EC1.5 concentration.
 - These criteria are met in at least two of three independent runs.[\[14\]](#)

MTT Cytotoxicity Assay on HaCaT Cells

This assay assesses the effect of 4-butylanisole on the viability of human keratinocytes.

Objective: To determine the concentration of 4-butylanisole that reduces the viability of HaCaT cells by 50% (IC₅₀).

Materials:

- HaCaT cell line
- DMEM culture medium with supplements
- 4-Butylanisole
- DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or isopropanol with HCl)
- 96-well cell culture plates
- Spectrophotometer

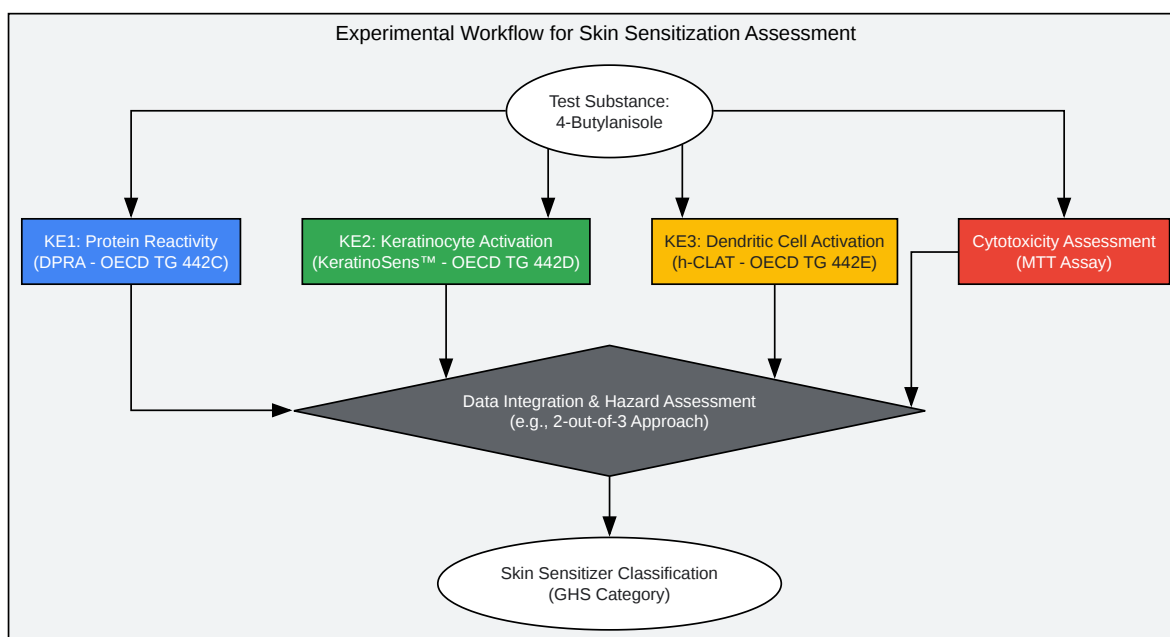
Procedure:

- Cell Seeding:
 - Seed HaCaT cells into 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.[15]
- Compound Treatment:
 - Prepare serial dilutions of 4-butylanisole in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic (typically $\leq 0.5\%$).
 - Include untreated and solvent controls.
 - Replace the medium with the test solutions and incubate for a specified period (e.g., 24 or 48 hours).
- MTT Assay:
 - Remove the treatment medium and add fresh medium containing MTT (e.g., 0.5 mg/mL).
 - Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
 - Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the solvent control.
- Plot a dose-response curve (cell viability vs. concentration of 4-butylanisole).
- Determine the IC50 value from the curve using non-linear regression analysis.

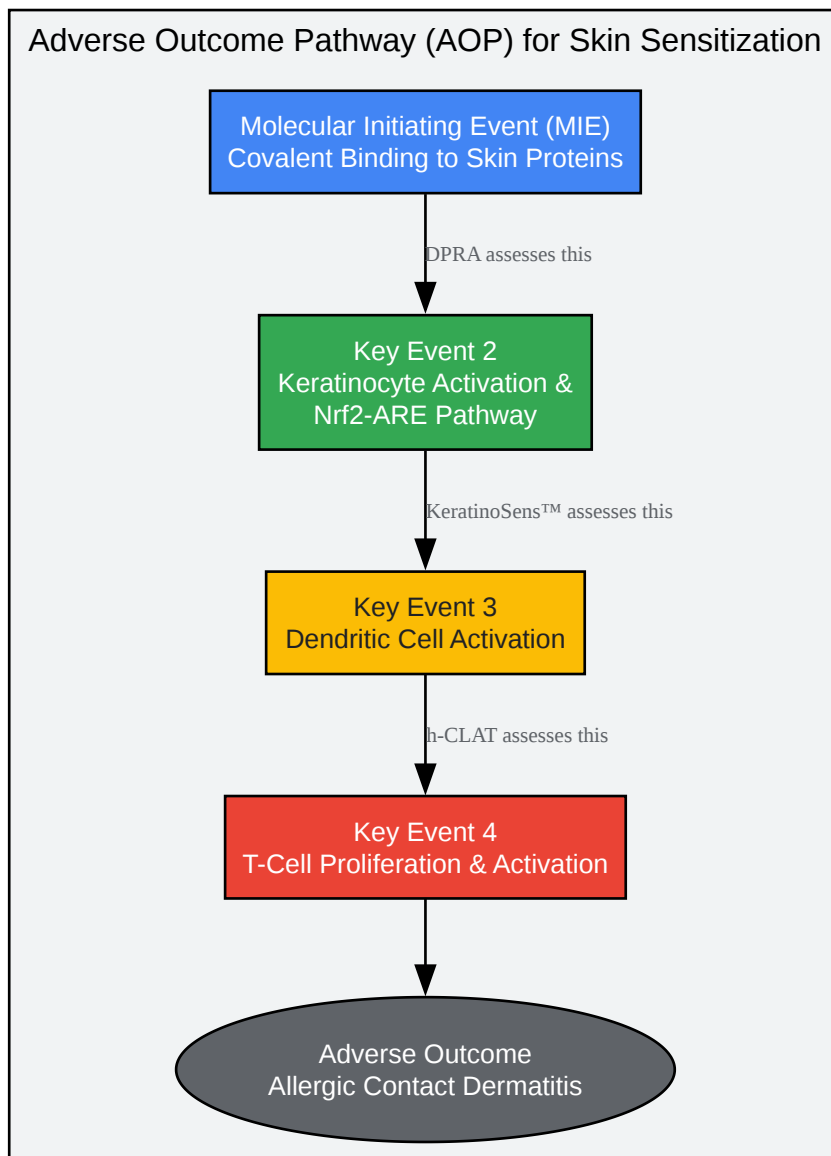
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for skin sensitization testing and the underlying biological pathway.



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Caption: Experimental workflow for assessing the skin sensitization potential of a test substance.



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Caption: The Adverse Outcome Pathway (AOP) for skin sensitization and associated in vitro assays.

Conclusion

4-Butylanisole is classified as a skin sensitizer. To conduct a thorough quantitative risk assessment for its use in cosmetic products, robust experimental data from validated non-animal methods are required. The protocols provided herein for the DPRA, KeratinoSens™, and MTT assays offer a standardized framework for generating the necessary data to characterize its sensitization potential and cytotoxic profile. This information is essential for establishing safe use levels in cosmetic formulations and for regulatory compliance. Further research is warranted to generate specific data for 4-butylanisole and to investigate the underlying molecular mechanisms of its sensitizing activity.

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- To cite this document: BenchChem. [Application Notes and Protocols: 4-Butylanisole as a Fragrance Component in Cosmetics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097505#4-butylanisole-as-a-fragrance-component-in-cosmetics>]

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